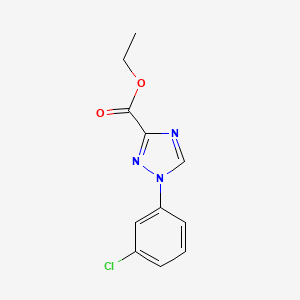

Ethyl 1-(3-chlorophenyl)-1h-1,2,4-triazole-3-carboxylate

Description

Ethyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS: 90839-68-2) is a triazole-based compound synthesized via nucleophilic substitution and cyclization reactions. It is characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at the N1 position and an ethyl ester at the C3 position. The compound was synthesized in 68% yield as an orange powder with a melting point of 114.6–115.5 °C . Key spectral data include IR peaks at 1718.4 cm⁻¹ (C=O stretch of the ester) and 1257.5 cm⁻¹ (C-O ester vibration), as well as LC-MS (ESI) m/z 318.0 (M + Na) .

Properties

IUPAC Name |

ethyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPRBFCIJZJJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199923 | |

| Record name | Ethyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-37-1 | |

| Record name | Ethyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-1h-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethyl 3-amino-1-(3-chlorophenyl)-1h-1,2,4-triazole-5-carboxylate with a suitable reagent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-1h-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-1h-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical processes. The presence of the 3-chlorophenyl group enhances its binding affinity to certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate with structurally similar triazole carboxylates:

Key Observations

Substituent Impact on Bioactivity: Pyridinyl-substituted triazoles (e.g., Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate) demonstrate broad-spectrum bioactivity due to enhanced electronic interactions with biological targets . Halogenation (e.g., 3-chlorophenyl vs. 2,4-dichlorophenyl) increases lipophilicity and influences toxicity profiles, as seen in fenchlorazole’s carcinogenic classification .

Synthetic Yields and Physicochemical Properties :

- The target compound’s moderate yield (68%) contrasts with higher yields (77–82%) reported for pyridinyl-substituted analogues, possibly due to steric hindrance from the 3-chlorophenyl group .

- Melting points vary significantly: pyridinyl derivatives (161–182 °C) vs. the target compound (114.6–115.5 °C) , reflecting differences in crystallinity and intermolecular interactions.

Regulatory and Safety Profiles: Fenchlorazole’s regulatory restrictions highlight the impact of trichloromethyl and 2,4-dichlorophenyl groups on environmental and health hazards . No safety concerns are reported for the target compound, though its structural similarity to regulated compounds warrants caution in industrial applications .

Biological Activity

Ethyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into its biological activity, including its anti-inflammatory, antimicrobial, and antiproliferative properties. The findings are based on recent research studies and case analyses.

- Molecular Formula : CHClNO

- Molecular Weight : 223.62 g/mol

- CAS Number : 90839-68-2

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory effects. In a study evaluating various triazole derivatives, compounds similar to this compound were shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The most effective compounds in this study reduced TNF-α levels by approximately 44–60%, indicating a strong potential for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been widely investigated. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Antiproliferative Activity

In cancer research, triazole derivatives have been recognized for their antiproliferative effects on cancer cell lines. For instance, in a study assessing the cytotoxic effects of various triazole compounds on J774A.1 macrophages and HT-29 colon cancer cells, certain derivatives exhibited significant growth inhibition. The structure-activity relationship (SAR) analysis suggested that the presence of halogen atoms like chlorine enhances the antiproliferative activity of these compounds .

Case Study 1: Anti-inflammatory Effects

A recent research article investigated the effects of several triazole derivatives on cytokine production in PBMCs. The study found that specific derivatives significantly inhibited TNF-α production at doses as low as 50 µg/mL. This suggests that structural modifications can enhance the anti-inflammatory properties of triazoles .

Case Study 2: Antimicrobial Efficacy

In a comparative study of triazole derivatives against bacterial strains, this compound demonstrated notable antibacterial activity. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents to combat resistant bacterial strains .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted hydrazines with ethyl acetoacetate derivatives. For example, a method analogous to the synthesis of ethyl 5-(pyridinyl)-1H-triazole-3-carboxylates involves reacting 3-chlorophenylhydrazine hydrochloride with ethyl 2-chloroacetoacetate in acidic media (HCl/ethanol), followed by ammonia gas treatment to cyclize the intermediate . Optimization includes controlling temperature (−30°C for intermediates), stoichiometry (excess sodium acetate for pH adjustment), and purification via silica-gel chromatography (hexanes:EtOAc gradients). Yield improvements (e.g., 68–82% in related syntheses) require precise stoichiometric ratios of reagents like phenyl acetyl chloride and triethylamine .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- 1H/13C NMR : Assigning peaks for the triazole ring (δ ~8.10 ppm for C3-H) and ester group (δ ~4.37 ppm for CH2CH3) .

- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in bond lengths/angles, especially for the 3-chlorophenyl substituent .

- LC-MS/HPLC : Verifies purity (>95%) and detects byproducts (e.g., unreacted hydrazines). Contradictions between calculated and observed molecular ions (e.g., m/z 267.07 vs. 267.10) are resolved using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing 3-chlorophenyl group increases electrophilicity at the triazole C5 position, enabling nucleophilic substitutions. Molecular docking (using AutoDock Vina) assesses binding affinity to targets like COX-2, where the ester group’s orientation affects hydrophobic interactions . Comparative studies with ethyl 1-(4-chlorophenyl) analogs reveal steric effects of substituent placement on inhibitory activity .

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions in IC50 values (e.g., COX-2 inhibition vs. cytotoxicity) arise from assay variability (e.g., cell lines, incubation times). Standardization includes:

- Dose-response curves : Testing concentrations from 1 nM–100 μM.

- Control compounds : Using celecoxib (COX-2 inhibitor) to benchmark activity .

- Metabolic stability assays : Liver microsome studies (e.g., rat/human CYP450) clarify whether ester hydrolysis to carboxylic acid derivatives alters activity .

Q. How does the 3-chlorophenyl group influence photophysical properties and environmental persistence?

UV-Vis spectroscopy shows absorbance at λmax ~290 nm (π→π* transitions in the aryl group). Environmental fate studies (OECD 307 guidelines) indicate moderate soil persistence (t1/2 = 30–60 days) due to the chloro group’s electron-withdrawing effects, which slow microbial degradation. Comparative analysis with non-halogenated analogs (t1/2 < 20 days) confirms this trend .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be mitigated?

- Byproduct formation : Alkylation of triazole N1 vs. N2 positions generates regioisomers. Using bulky bases (e.g., K2CO3 in DMF) favors N1 selectivity (85:15 ratio) .

- Low yields in cyclization steps : Microwave-assisted synthesis (100°C, 30 min) improves cyclization efficiency (yield ↑15–20%) compared to conventional reflux .

Q. How should researchers handle conflicting crystallographic and spectroscopic data?

If NMR suggests a planar triazole ring but X-ray data shows slight puckering (e.g., dihedral angle = 5°), cross-validate with IR (C=O stretch ~1700 cm⁻¹) and DFT-optimized geometries. SHELXL refinement with TWIN/BASF parameters resolves twinning issues in crystals .

Safety and Compliance

Q. What precautions are necessary given the compound’s regulatory classification?

The European CLP Regulation classifies structurally similar triazoles (e.g., ethyl 1-(2,4-dichlorophenyl) analogs) as Carc. 2 (H351: suspected carcinogen). Required measures include:

- Fume hood use during synthesis.

- Waste disposal : Incineration (≥1200°C) to prevent trichloromethyl byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.